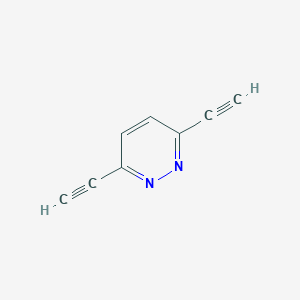

3,6-Diethynylpyridazine

説明

3,6-Diethynylpyridazine is a chemical compound with the molecular formula C8H4N2. It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of 3,6-Diethynylpyridazine can be analyzed using computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) as described in a study on 3-bromo-2-Hydroxypyridine .科学的研究の応用

- Summary of Application : 3,6-pyridazinediones have been used in various fields of organic synthesis, medicinal chemistry, and chemical biology . They have been applied in developing drug-like compounds and for the site-selective modification of peptides and proteins .

- Methods of Application : The properties of pyridazinediones, how they are constructed, and how they have been applied in various fields will be highlighted . The stereochemistry and regiochemistry of the cycloaddition reactions are discussed .

- Results or Outcomes : The use of 3,6-pyridazinediones in organic synthesis and chemical biology has led to recent developments in these fields .

- Summary of Application : Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry because of their excellent chemistry and potential applications in medicinal chemistry and optoelectronics .

- Methods of Application : This review is focused on the recent advances in [3 + n] cycloaddition reactions in the pyridazine series .

- Results or Outcomes : Applications in optoelectronics (in particular, as fluorescent materials and sensors) and medicinal chemistry (in particular, antimicrobials and anticancer) are also reviewed .

- Summary of Application : Certain pyridazine containing compounds were synthesized and characterized by spectroscopic means and elemental analysis . All the synthesized compounds were screened for their cytotoxic activity in vitro on colon cancer cell line (HCT-116) and breast cancer cell line (MCF-7) .

- Methods of Application : The antitumor activity of the synthesized compounds was tested in vivo against Ehrlich’s ascites carcinoma (EAC) solid tumor grown in mice .

- Results or Outcomes : The synthesized compounds showed promising anticancer activity .

Organic Synthesis and Chemical Biology

Medicinal Chemistry and Optoelectronics

Anticancer Agents

- Summary of Application : 3,6-substituted carbazole-based polymers have been used in opto-electronic applications . These polymers are desirable due to their allowance for the fabrication of flexible, lightweight, and potentially inexpensive devices .

- Methods of Application : The synthetic strategies and characterizations of 3,6-substituted carbazole-based polymers are explored, emphasizing the influence of these modifications on their electronic structure and absorption properties .

- Results or Outcomes : The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels to extract their advantageous physicochemical characteristics and optimized performances .

- Summary of Application : 2,3,6-trisubstituted pyridazine architectures have been used in the synthesis of gabazine (SR-95531), a synthetically and biologically important compound .

- Methods of Application : The synthesis of gabazine has been achieved using a versatile strategy in four steps and 73% overall yield . The synthesis involves sequential amination/Suzuki coupling/alkylation reactions .

- Results or Outcomes : The synthesized gabazine has potential applications in various fields .

- Summary of Application : 3,6-dihydroxy pyridazine and phosphorus oxychloride are used as raw materials to synthesize 3,6-dichloropyridazine .

- Methods of Application : The reaction takes place in a proper solvent at 0-80 DEG C .

- Results or Outcomes : The product, 3,6-dichloropyridazine, is obtained after purification .

Opto-Electronic Applications

Synthesis of Gabazine (SR-95531)

Synthesis of 3,6-Dichloropyridazine

- Summary of Application : 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate has been synthesized and studied for its unique supramolecular interactions .

- Methods of Application : The synthesis of this compound involves a new and efficient synthetic route . The molecular structure and unique supramolecular interactions of the compound have been studied .

- Results or Outcomes : The hydrated structure of the compound is predicted to be of great importance to the science of crystal engineering .

- Summary of Application : The retrosynthetic assembly of elaborate nanostructures from multifunctional structural units has been studied . The characteristic strength and directionality obtained from the O–H/O, O–H/N, and N–H/O hydrogen bonds have been considered prized elements in crystal engineering .

- Methods of Application : Examples of applications of supramolecular chemistry in organic synthesis range from enantioselective reactions in a chiral host lattice, to catalysis in the constrained microenvironment, and stereospecific topochemical reactions between molecules aligned in the crystal .

- Summary of Application : Organic polymer-based optoelectronic devices such as organic light-emitting diodes (OLEDs), organic diode laser devices, organic thin film transistors and organic photovoltaics (OPVs) have raised substantial interest in both academic and industrial research communities .

- Methods of Application : The major motive of organic conducting polymers is that the HOMO and LUMO levels can be tuned by introducing various substituents to the core or pendant chain of the polymer .

- Results or Outcomes : Carbazole is renowned for its high charge carrier mobility, electron-donating property, and photoconductivity .

Supramolecular Interactions

Crystal Engineering

Optoelectronic Devices

特性

IUPAC Name |

3,6-diethynylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-3-7-5-6-8(4-2)10-9-7/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRAORFORHHUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Diethynylpyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

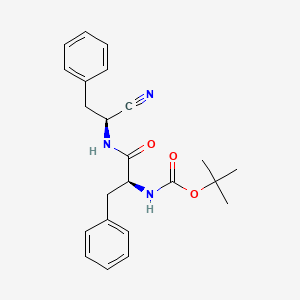

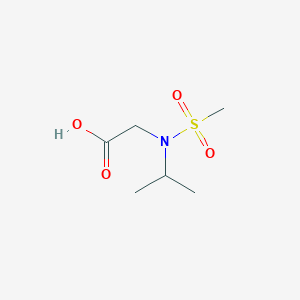

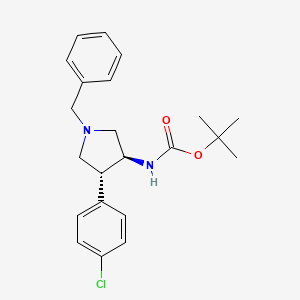

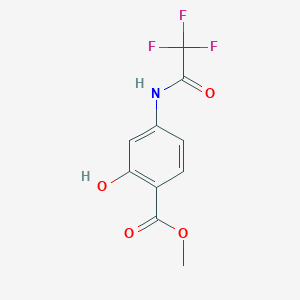

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)

![2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419696.png)